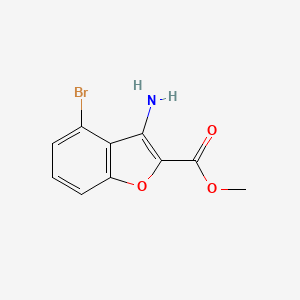![molecular formula C15H12FN3O B11849803 Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]- CAS No. 650626-13-4](/img/structure/B11849803.png)
Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is a chemical compound that features a naphthalene ring substituted with a fluorine atom and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide typically involves the following steps:
Formation of 4-Fluoronaphthalene-1-ylamine: This can be achieved by nitration of 4-fluoronaphthalene followed by reduction of the nitro group to an amine.
Imidazole Ring Formation: The amine is then reacted with glyoxal and ammonium acetate to form the imidazole ring.
Acetylation: The final step involves acetylation of the imidazole derivative to yield N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the naphthalene ring.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a methoxy group in place of the fluorine atom.
Applications De Recherche Scientifique
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Fluoronaphthalen-1-yl)acetamide: Lacks the imidazole ring, making it less versatile in terms of interactions with biological targets.
N-(4-(4-Chloronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
N-(4-(4-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide: Contains a methoxy group, which can influence its electronic properties and solubility.
Uniqueness
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is unique due to the presence of both a fluorinated naphthalene ring and an imidazole ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
650626-13-4 |
|---|---|
Formule moléculaire |
C15H12FN3O |
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
N-[5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C15H12FN3O/c1-9(20)18-15-17-8-14(19-15)12-6-7-13(16)11-5-3-2-4-10(11)12/h2-8H,1H3,(H2,17,18,19,20) |
Clé InChI |
GDMBQIIIYWOCNE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC=C(N1)C2=CC=C(C3=CC=CC=C32)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)

![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)



![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)

![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)



